2-[4-(Carboxymethylamino)anilino]acetic acid
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Description
“2-[4-(Carboxymethylamino)anilino]acetic acid” is an organic compound with the molecular formula C10H12N2O41. It is used for non-human research1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-[4-(Carboxymethylamino)anilino]acetic acid”. However, it’s worth noting that the synthesis of similar compounds often involves reactions between carboxylic acids and amines23.Molecular Structure Analysis
The molecular structure of “2-[4-(Carboxymethylamino)anilino]acetic acid” is determined by its molecular formula, C10H12N2O41. Unfortunately, I couldn’t find a specific source detailing the molecular structure of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-[4-(Carboxymethylamino)anilino]acetic acid”. However, carboxylic acids typically undergo reactions such as esterification, amide formation, and decarboxylation4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Carboxymethylamino)anilino]acetic acid” are not explicitly stated in the sources I found. However, carboxylic acids generally have high boiling points due to dimeric associations involving two hydrogen bonds5.Safety And Hazards
I couldn’t find specific safety and hazard information for “2-[4-(Carboxymethylamino)anilino]acetic acid”. However, it’s important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for the use and study of “2-[4-(Carboxymethylamino)anilino]acetic acid” are not clear from the available information. It’s currently used for non-human research1, which suggests that it may have potential applications in various scientific fields.
Please note that this information is based on the available sources and there may be additional information not covered in this analysis. Always consult with a qualified professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
2-[4-(carboxymethylamino)anilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)5-11-7-1-2-8(4-3-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMHLEHHONVKCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605034 |
Source
|
Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N,N'-1,4-phenylenebis- | |
CAS RN |
10097-07-1 |
Source
|
Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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